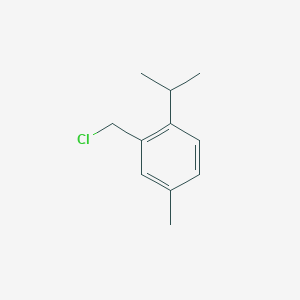

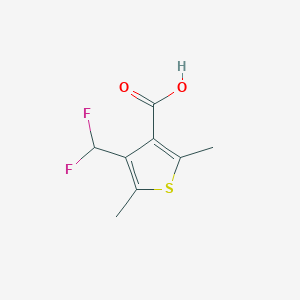

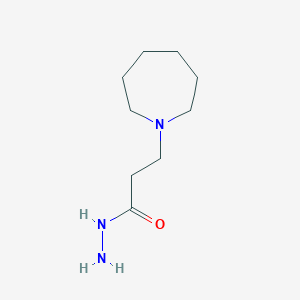

![molecular formula C7H12BrNO2 B2467035 (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide CAS No. 1431365-56-8](/img/structure/B2467035.png)

(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1 R,4 R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “(1R,2S,4S)-7- (tert-butoxycarbonyl)-7-azabicyclo [2.2.1]heptane-2-carboxylic acid” has a molecular weight of 241.29 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “(1R,2S,4S)-7- (tert-butoxycarbonyl)-7-azabicyclo [2.2.1]heptane-2-carboxylic acid” has a molecular weight of 241.29 g/mol and is a solid at room temperature .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for related structures, like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating its utility in efficient and time-effective chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Enantioselective Synthesis

Enantioselective synthesis has been applied to closely related compounds like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, highlighting the potential for producing specific enantiomers for scientific applications (Wirz, Spurr, & Pfleger, 2010).

Adaptation to Microreactor Technology

Adapting synthesis processes to microreactor technology for compounds like (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester demonstrates the potential of using advanced technology in the production of these compounds (Rumi et al., 2009).

Chemical Modifications and Derivatives

Research into derivatives and chemical modifications, such as creating novel conformationally locked carbocyclic nucleosides, expands the potential applications of these compounds in various scientific fields (Hřebabecký et al., 2006).

Formation of Ordered Structures

Studies on beta-amino acids bearing non-planar amides, similar in structure to the compound , reveal the potential for forming ordered structures, which can be significant in materials science and molecular design (Otani et al., 2006).

Asymmetric Catalysis

The compound's structural analogues have been used in asymmetric catalysis, such as in the cyclopropanation of olefins, suggesting potential catalytic applications (Bertilsson & Andersson, 2000).

Propiedades

IUPAC Name |

(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVIXGGYLNGIJ-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

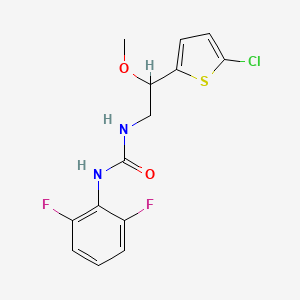

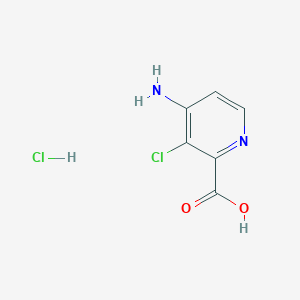

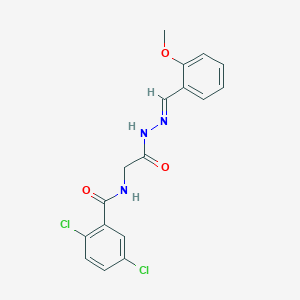

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)

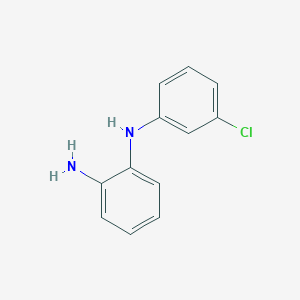

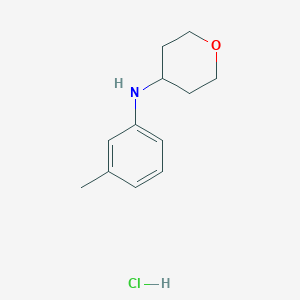

![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

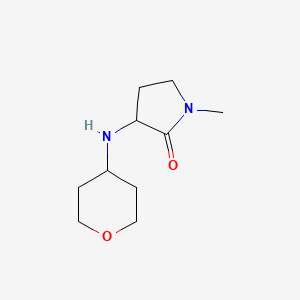

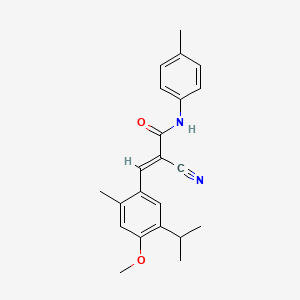

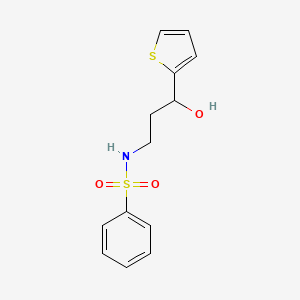

![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)